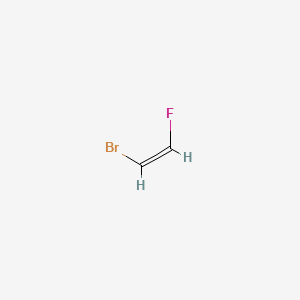

(Z)-1-Bromo-2-fluoroethylene

Description

Significance of Halogenated Fluoroalkenes in Advanced Synthetic Chemistry

Halogenated fluoroalkenes, particularly those containing fluorine, are of considerable interest in various fields of chemistry due to the unique properties conferred by the fluorine atom. The high electronegativity and small size of fluorine can significantly alter the electronic properties, stability, and reactivity of a molecule.

Trisubstituted alkenyl fluorides, a class to which derivatives of (Z)-1-bromo-2-fluoroethylene belong, are sought after in biological chemistry, drug discovery, agrochemical development, and materials science. nih.gov One of the most significant applications of these structures is as mimics for secondary amide bonds in peptides. nih.gov This substitution can enhance the metabolic stability and bioavailability of peptide-based drugs. nih.govbeilstein-journals.org For instance, replacing an amide bond in Leu-enkephalin with a fluoroalkene has been shown to improve its distribution in the central nervous system. nih.gov

Furthermore, the presence of a halogen, such as bromine, provides a reactive handle for further chemical transformations. The carbon-bromine bond in compounds like this compound can readily participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira reactions, allowing for the introduction of various aryl or alkynyl groups. beilstein-journals.org This versatility makes halogenated fluoroalkenes valuable building blocks for the synthesis of complex, highly functionalized molecules. The development of efficient synthetic methods for creating stereodefined fluoroalkenes remains an active area of research, with techniques like gold(I)-catalyzed hydrofluorination of alkynes showing promise. acs.org

Isomeric Considerations and Stereochemical Aspects of Bromo-fluoroethylenes

The stereochemistry of bromo-fluoroethylenes, specifically the (Z) and (E) isomers, plays a crucial role in determining their physical properties and chemical reactivity. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z designation. In 1-bromo-2-fluoroethylene, bromine has a higher atomic number than fluorine, giving it higher priority. The (Z)-isomer is the one where the higher priority groups on each carbon of the double bond (bromine and fluorine) are on the same side. chegg.com

Studies have shown that the (Z)-isomer of 1-bromo-2-fluoroethylene (cis) is thermodynamically more stable than the (E)-isomer (trans). lookchem.com The equilibrium between the two isomers lies at approximately 75% of the cis form when heated. lookchem.com This is somewhat counterintuitive, as steric hindrance would suggest the trans isomer to be more stable. However, in 1,2-dihaloethylenes, as the electronegativity of the halogen increases and its atomic radius decreases (from iodine to fluorine), the stability of the cis-isomer increases. beilstein-journals.org

The distinct properties of the isomers are evident in their physical data. For example, the boiling point and dipole moment of the cis isomer are significantly different from those of the trans isomer. lookchem.com

Table 1: Physical Properties of (Z)- and (E)-1-Bromo-2-fluoroethylene

| Property | This compound (cis) | (E)-1-Bromo-2-fluoroethylene (trans) |

|---|---|---|

| Boiling Point | 40 °C lookchem.com | 20 °C lookchem.com |

| Dipole Moment | 1.9 D lookchem.com | 0.3 D lookchem.com |

This table presents a comparison of key physical properties of the (Z) and (E) isomers of 1-bromo-2-fluoroethylene, highlighting the impact of stereochemistry.

Overview of Research Trajectories Related to this compound

Current research involving this compound primarily focuses on its utility as a synthetic intermediate. Its bifunctional nature, with a reactive double bond and a carbon-bromine bond, allows for a variety of chemical transformations.

Key research areas include:

Synthesis of Complex Molecules: The compound is used as a building block in organic synthesis. Its bromine atom can be substituted by various nucleophiles, and the double bond can undergo addition reactions.

Cross-Coupling Reactions: The C-Br bond is a key feature for engaging in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds, a cornerstone of modern organic synthesis. beilstein-journals.org

Development of Novel Materials: Fluoroalkenes are precursors to fluorinated polymers and materials that can exhibit unique properties such as thermal stability and chemical resistance.

Medicinal Chemistry: As mentioned, fluoroalkenes are important as peptide isosteres. nih.govbeilstein-journals.org Research continues to explore the incorporation of motifs derived from this compound into potential therapeutic agents.

Mechanistic Studies: The compound and its isomers are subjects of computational and spectroscopic studies to better understand the factors influencing their stability and reactivity. lookchem.com

One established industrial method for synthesizing 1-bromo-2-fluoroethane (B107303), a precursor, involves the liquid-phase addition of hydrogen bromide to vinyl fluoride (B91410). This process shows high selectivity, favoring the formation of 1-bromo-2-fluoroethane over the 1-bromo-1-fluoroethane (B3349677) isomer.

Table 2: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₂H₂BrF nih.gov |

| Molecular Weight | 124.94 g/mol nih.gov |

| CAS Registry Number | 2366-31-6 nih.gov |

| IUPAC Name | (Z)-1-bromo-2-fluoroethene nih.gov |

This table provides key identification parameters for this compound.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-fluoroethene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrF/c3-1-2-4/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNODEIRSLUOUMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CBr)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312516 | |

| Record name | Ethene, 1-bromo-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-11-7 | |

| Record name | Ethene, 1-bromo-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethene, 1-bromo-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Z 1 Bromo 2 Fluoroethylene and Analogs

Stereoselective Synthesis of (Z)-1-Bromo-2-fluoroethylene

The precise control of stereochemistry in the synthesis of this compound is crucial for its subsequent application in complex molecule synthesis. Various strategies have been developed to achieve high Z-selectivity, primarily revolving around elimination reactions and multi-step halogenation/dehalogenation sequences.

Base-Catalyzed Elimination Reactions and Stereoisomer Control

Base-catalyzed elimination reactions are a common method for the introduction of unsaturation in a molecule. However, achieving high stereoselectivity in the formation of this compound via this route can be challenging. The stereochemical outcome of the elimination is dependent on several factors, including the nature of the substrate, the base employed, and the reaction conditions.

In the synthesis of analogous multi-halogenated alkenes, such as aryl 1-fluoro-2-bromo-2-chloroalkenyl ethers, the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of potassium hydroxide (B78521) (KOH) proceeds through a proposed difluoroethylene intermediate. beilstein-journals.org However, this reaction can result in a mixture of E/Z isomers, with the ratio being sensitive to the reaction conditions. beilstein-journals.org Achieving a high Z:E ratio often requires careful optimization of the base and solvent system to favor the desired stereoisomer. The stability of the transition state leading to the Z-isomer over the E-isomer is a key factor in determining the product distribution.

Multi-step Preparative Routes Involving Halogenation and Dehalogenation

A more controlled approach to the synthesis of specific stereoisomers of halo-fluoroalkenes involves multi-step sequences of halogenation followed by dehydrohalogenation. This strategy allows for the introduction of the desired halogen atoms and subsequent elimination to form the double bond with a higher degree of stereocontrol.

For instance, a common precursor for such syntheses is 1-bromo-2-fluoroethane (B107303), which can be prepared by the liquid-phase addition of hydrogen bromide to vinyl fluoride (B91410). google.com A subsequent halogenation, for example with bromine, would yield a polyhalogenated alkane. The stereochemistry of this addition reaction can influence the final stereochemical outcome of the subsequent dehydrohalogenation step.

A relevant example is the synthesis of 2-halo-1,1,1,4,4,4-hexafluorobut-2-enes from commercially available 1,1,1,4,4,4-hexafluorobut-2-enes. beilstein-journals.org This process involves the halogenation of the butene with bromine or iodine monochloride to form a 2,3-dihalo-1,1,1,4,4,4-hexafluorobutane intermediate. beilstein-journals.org Subsequent dehydrohalogenation of this intermediate leads to the formation of the desired halo-olefin. beilstein-journals.org The choice of base and reaction conditions for the dehydrohalogenation step is critical for controlling the stereoselectivity of the resulting alkene.

Olefin Metathesis Strategies in Fluoroalkene Synthesis

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds with high efficiency and selectivity. merckmillipore.com Recent advancements have extended its application to the synthesis of challenging targets such as stereodefined fluoroalkenes.

Z-Selective Cross-Metathesis Approaches Utilizing Halogenated Olefins

Z-selective cross-metathesis provides a direct route to 1,2-disubstituted Z-alkenes and has been successfully applied to the synthesis of Z-alkenyl halides. researchgate.net This methodology often employs molybdenum-based catalysts, which have shown remarkable performance in controlling the stereoselectivity of the metathesis reaction. researchgate.net The reaction involves the cross-metathesis of a terminal alkene with a halogenated olefin, such as a dihaloethene, to afford the desired Z-alkenyl halide. researchgate.net The high Z-selectivity is a key advantage of this method, often exceeding 98%. researchgate.net

| Catalyst Type | Reactants | Product | Yield (%) | Z-selectivity (%) |

| Molybdenum Alkylidene | Terminal enol ether, Dihaloethene | Z-alkenyl halide | 51-77 | 94->98 |

| Molybdenum Alkylidene | Allylic amide, Dihaloethene | Z-1,2-disubstituted allylic amide | up to 97 | up to >98 |

This table illustrates the general efficiency and selectivity of Z-selective cross-metathesis reactions for the synthesis of Z-alkenes, based on data for enol ethers and allylic amides. researchgate.net

Mechanistic Aspects of Molybdenum-Catalyzed Metathesis in Fluoroalkene Formation

The mechanism of molybdenum-catalyzed olefin metathesis is generally understood to proceed through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate. mit.edu The stereochemical outcome of the reaction is determined by the relative energies of the possible transition states leading to the different stereoisomeric metallacyclobutane intermediates.

In the context of fluoroalkene formation, the electronic properties of the fluorine atom can influence the stability of the intermediates and transition states. Molybdenum imido alkylidene N-heterocyclic carbene (NHC) complexes are often employed as catalysts. acs.org The mechanism can involve the dissociation of a ligand to generate a more reactive cationic species. acs.org The nature of the ligands, such as the imido group and the NHC, plays a crucial role in tuning the catalyst's activity and selectivity. acs.org The formation of the active molybdenum alkylidene species can be influenced by the support material and pretreatment conditions in heterogeneous systems. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions of Vinyl Bromide Scaffolds

The carbon-bromine bond in this compound serves as a versatile handle for further functionalization through transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, making this compound a valuable building block in the synthesis of more complex molecules.

Common cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions are applicable to vinyl bromide substrates. eie.gr These reactions typically employ palladium or nickel catalysts to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and preserving the stereochemistry of the double bond. For example, in Suzuki-Miyaura cross-coupling, a variety of boronic acids or their derivatives can be coupled with the vinyl bromide to introduce aryl, heteroaryl, or vinyl groups. Similarly, Sonogashira coupling allows for the introduction of terminal alkynes.

| Cross-Coupling Reaction | Catalyst System (Typical) | Coupling Partner | Resulting Bond |

| Suzuki-Miyaura | Pd(0) complex with phosphine (B1218219) ligands | Boronic acid/ester | C(sp2)-C(sp2) or C(sp2)-C(sp3) |

| Sonogashira | Pd(0)/Cu(I) co-catalysis | Terminal alkyne | C(sp2)-C(sp) |

| Heck | Pd(0) or Pd(II) complex | Alkene | C(sp2)-C(sp2) |

| Stille | Pd(0) complex | Organostannane | C(sp2)-C(sp2) |

| Kumada | Ni or Pd complex | Grignard reagent | C(sp2)-C(sp2) or C(sp2)-C(sp3) |

This table provides an overview of common transition metal-catalyzed cross-coupling reactions applicable to vinyl bromide scaffolds.

Palladium-Catalyzed Methodologies (e.g., Suzuki–Miyaura, Sonogashira, Heck) for Fluoroalkene Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been adapted for the synthesis of fluoroalkenes.

The Suzuki-Miyaura coupling reaction, which couples organoboron compounds with organic halides, has been utilized in the synthesis of fluoroalkenes. beilstein-journals.orgresearchgate.net For instance, multihalogenated fluorovinyl ethers can react with various boronic acids in the presence of a palladium catalyst to yield fluoroalkenes in moderate to high yields. beilstein-journals.orgresearchgate.netnih.gov The choice of palladium catalyst and reaction conditions is crucial for achieving high yields; studies have shown that catalysts like palladium bis(trifluoroacetate) can be highly effective. beilstein-journals.orgresearchgate.netnih.gov The reaction is tolerant of a range of functional groups on the boronic acid partner. thieme-connect.de

The Sonogashira coupling , which pairs terminal alkynes with aryl or vinyl halides, provides a direct route to fluoroenynes. organic-chemistry.orgwikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org As with the Suzuki-Miyaura coupling, multihalogenated vinyl ethers containing a reactive bromine atom can be effectively coupled with various alkynes to produce fluoroenynes. beilstein-journals.orgnih.gov Optimization of the palladium catalyst, such as using bis(triphenylphosphine)palladium, is key to achieving high product yields. beilstein-journals.orgnih.gov

The Heck reaction involves the coupling of an unsaturated halide with an alkene and has been developed for the synthesis of fluoroalkylated alkenes. nih.govmdpi.com This method provides a general and direct approach to these valuable compounds under mild conditions. nih.gov Palladium-catalyzed relay Heck-type reactions have also been reported, allowing for the synthesis of remote fluoroalkylated alkenes through a process involving fluoroalkylation and double bond migration. rsc.org Furthermore, a palladium-catalyzed oxidative Heck coupling of fluoroalkyl alkenes with boronic acids proceeds stereoselectively to provide only E-isomers. rsc.org

| Reaction Type | Key Reactants | Catalyst System Example | Typical Yield | Key Features |

|---|---|---|---|---|

| Suzuki–Miyaura | Fluorovinyl ether, Phenylboronic acid | Pd(OCOCF₃)₂ / PPh₃ | Up to 96% beilstein-journals.orgresearchgate.net | Forms C(sp²)–C(sp²) bonds; tolerant of various functional groups. thieme-connect.debohrium.com |

| Sonogashira | Fluorovinyl ether, Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Up to 80% beilstein-journals.org | Forms C(sp²)–C(sp) bonds; creates fluoroenynes. organic-chemistry.orgresearchgate.net |

| Heck Reaction | Fluoroalkyl bromide, Terminal alkene | Pd(OAc)₂ / Xantphos | Good to high yields nih.gov | Forms C(sp²)–C(sp²) bonds via vinyl substitution; can be highly stereoselective. rsc.orgacs.org |

Nickel-Catalyzed Transformations for the Synthesis of Fluoroalkylated Products

Nickel catalysis has emerged as a powerful alternative and complementary approach to palladium for constructing C-F bonds and fluoroalkylated molecules. Nickel-hydride catalyzed hydroalkylation of fluoroalkenes represents a significant advancement, enabling the creation of fluorinated motifs with adjacent chiral centers in excellent yields and stereoselectivities. acs.orgnih.gov This method is particularly valuable for synthesizing biologically relevant, enantioenriched organofluorine compounds. acs.orgnih.gov

The proposed catalytic cycle often begins with the generation of a Ni(I) species, which activates an alkyl halide. acs.orgnih.gov This is followed by the formation of a Ni(II)-hydride species that undergoes enantioselective hydrometalation into the fluoroalkene. The resulting Ni(II)-α-fluoroalkyl complex is then trapped by an alkyl radical to form a Ni(III) species, which upon reductive elimination, yields the final product. acs.orgnih.gov

| Reaction Type | Key Reactants | Catalyst System | Key Outcome | Significance |

|---|---|---|---|---|

| Hydroalkylation | Fluoroalkenes, Lactams/Alkyl Halides | Nickel-hydride complex with chiral ligand | High yields, high enantio- and diastereoselectivity acs.orgnih.gov | Constructs vicinal stereogenic centers containing fluorine. acs.orgnih.gov |

Copper-Mediated Cross-Coupling for Perfluoroalkylation and Trifluoromethylthiolation

Copper-mediated reactions offer a cost-effective and efficient platform for introducing perfluoroalkyl and trifluoromethylthio groups.

Perfluoroalkylation reactions using copper have been developed for various substrates. A general method involves the copper-catalyzed cross-coupling of allyl phosphates with stable perfluoroalkylzinc reagents, which proceeds with high efficiency and regio- and stereoselectivity. acs.org Copper catalysis can also facilitate the cross-coupling of alkyl bromides with perfluoroalkylzinc reagents, providing broad access to aliphatic perfluoroalkylated compounds. researchgate.net For aromatic systems, directing groups can enable the copper-mediated fluoroalkylation of typically inert aryl bromides and chlorides. nih.gov Phenanthroline-ligated perfluoroalkyl copper reagents have proven effective for the perfluoroalkylation of heteroaryl bromides under mild conditions, tolerating many common functional groups. nih.govacs.org

Trifluoromethylthiolation is crucial for installing the SCF₃ group, a moiety of growing importance in medicinal chemistry. A copper-mediated method using AgSCF₃ has been developed for the trifluoromethylthiolation of alkenyl iodides. oup.com In this process, a CuSCF₃ species is generated in situ. oup.com The reaction is compatible with various functional groups and is scalable. oup.com A plausible mechanism involves the formation of an active CuSCF₃ species, which reacts with the alkenyl halide, followed by reductive elimination to yield the desired product. oup.com Copper catalysis is also effective for the trifluoromethylthiolation of alkylboronic acids with electrophilic trifluoromethylthiolating reagents. nih.gov

| Reaction Type | Substrate | Reagent | Catalyst/Mediator | Key Product |

|---|---|---|---|---|

| Perfluoroalkylation | Allyl Phosphates | Perfluoroalkylzinc reagents | Copper catalyst acs.org | Allyl-perfluoroalkyl compounds |

| Perfluoroalkylation | Heteroaryl Bromides | (phen)CuRF | Copper-phenanthroline complex nih.govacs.org | Perfluoroalkyl heteroarenes |

| Trifluoromethylthiolation | Alkenyl Iodides | AgSCF₃ | CuI oup.com | Trifluoromethylthioalkenes |

| Trifluoromethylthiolation | Alkylboronic Acids | Electrophilic SCF₃ reagent | Copper catalyst nih.gov | Alkyl-SCF₃ compounds |

Electrophilic Fluorination and Halofluorination Approaches

Direct introduction of fluorine and a halogen across a double bond is a fundamental strategy for synthesizing fluorinated building blocks.

The vicinal halofluorination of alkenes provides a direct method to install both a halogen and a fluorine atom across a C-C double bond. This transformation is a powerful tool for increasing molecular complexity in a single step. chemrevlett.com For example, the bromofluorination of a variety of alkenes, including deactivated ones, can be achieved using bromine trifluoride (BrF₃). tau.ac.ilresearchgate.net These reactions typically proceed with Markovnikov regioselectivity and anti-addition stereospecificity, yielding vicinal bromofluoro compounds that are valuable precursors to fluoroalkenes. tau.ac.ilresearchgate.net Other reagent systems, such as N-Bromosuccinimide (NBS) combined with hydrogen fluoride-pyridine, have also been employed for the halofluorination of olefins. organic-chemistry.org

Direct methods to synthesize bromo-fluoroalkenes are highly sought after. One innovative approach involves the photoredox-catalyzed addition of dibromofluoromethane (B117605) to unactivated alkenes. organic-chemistry.org This reaction provides a direct route to 1-bromo-1-fluoroalkanes, which can serve as immediate precursors to bromo-fluoroalkenes. organic-chemistry.org The reaction mechanism is proposed to involve a radical process. organic-chemistry.org

Another powerful technique is the Shapiro reaction, which has been adapted for the direct synthesis of fluoroalkenes from widely available ketones. organic-chemistry.orgnih.gov This "Shapiro fluorination" provides access to fluoroalkenes with good stereoselectivity in one or two steps, using inexpensive reagents like N-fluorobenzenesulfonimide (NFSI) as the fluorine source without the need for transition-metal catalysts. organic-chemistry.orgku.edu

Other Emerging Synthetic Pathways for this compound Derivatives

Research into the synthesis of complex fluoroalkenes continues to yield novel and innovative strategies beyond traditional methods.

Gold(I)-catalyzed hydrofluorination of alkynes has been developed as a regio- and stereoselective method for synthesizing fluoroalkenes. acs.org By using directing groups such as carbonyls, the gold catalyst can activate the alkyne, facilitating a nucleophilic attack by fluoride to generate the desired fluoroalkene products. acs.org

Olefin cross-metathesis is another attractive approach for the stereoselective synthesis of trisubstituted alkenyl fluorides. nih.gov While powerful, the application of this method to substrates like this compound can be challenging, with reactions sometimes favoring the formation of alkenyl bromides over the desired fluorides. nih.gov

The Shapiro fluorination reaction , as mentioned previously, also represents an emerging and practical pathway. Its ability to convert simple ketones into fluoroalkenes directly, without transition metals, offers a significant advantage in terms of operational simplicity and cost-effectiveness, making it a valuable tool for accessing fluorinated peptidomimetics and other complex molecules. organic-chemistry.orgnih.gov

Palladium-Catalyzed Carbonylation and Cycloaminocarbonylation for Fluorinated Heterocycles

Palladium-catalyzed carbonylation reactions represent a powerful tool for the construction of carbonyl-containing compounds. These reactions typically involve the oxidative addition of an organic halide to a palladium(0) complex, followed by the insertion of carbon monoxide (CO) and subsequent reaction with a nucleophile to afford the final product. While direct examples of palladium-catalyzed carbonylation of this compound are not extensively documented in the reviewed literature, the reactivity of similar vinyl halides and fluorinated substrates in such transformations provides a strong basis for its potential application.

The carbon-bromine bond in this compound is susceptible to oxidative addition to a low-valent palladium species, which would form a vinylpalladium(II) intermediate. This intermediate could then undergo carbonylative coupling with various nucleophiles. For instance, palladium-catalyzed carbonylation of vinyl bromides in the presence of alcohols or amines is a well-established method for the synthesis of α,β-unsaturated esters and amides, respectively.

Cycloaminocarbonylation is a variation of this process where a molecule containing both an amine and another nucleophilic group (such as a hydroxyl or another amine) is used to construct heterocyclic systems in a single step. This tandem reaction is particularly valuable for the synthesis of fluorinated heterocycles, which are prevalent in medicinal chemistry. The general mechanism involves the initial carbonylation followed by an intramolecular cyclization.

The successful application of palladium-catalyzed carbonylation to a range of fluorinated substrates suggests the feasibility of similar reactions with this compound. For example, the palladium-catalyzed carbonylation of difluoroalkyl bromides with (hetero)arylboronic acids has been reported to produce difluoroalkyl ketones. This demonstrates that the presence of fluorine atoms in the substrate is compatible with the catalytic cycle.

A plausible reaction scheme for the palladium-catalyzed synthesis of a fluorinated lactam from this compound and an amino alcohol is depicted below. This hypothetical transformation highlights the potential of this methodology for accessing complex fluorinated heterocycles.

Table 1: Hypothetical Palladium-Catalyzed Cycloaminocarbonylation of this compound

| Reactant 1 | Reactant 2 | Catalyst | CO Pressure | Product |

| This compound | Amino Alcohol | Pd(OAc)₂ / Ligand | 1-50 atm | Fluorinated Lactam |

This table represents a conceptual application of the methodology, as direct literature examples for this specific reaction were not identified.

Catalytic Enantioselective Routes to Difluorinated Alkyl Bromides

The development of catalytic and enantioselective methods for the synthesis of chiral fluorinated molecules is a significant challenge in organic synthesis. Recent advancements have focused on the creation of stereocenters bearing fluorine atoms with high enantiocontrol. While not directly describing the synthesis of this compound, an iodoarene-catalyzed enantioselective synthesis of β,β-difluoroalkyl bromides from α-bromostyrenes provides a powerful strategy for accessing chiral fluorinated building blocks that are structural analogs. nih.govbohrium.com

This transformation involves an oxidative rearrangement of α-bromostyrenes using a chiral iodoarene catalyst, with hydrogen fluoride-pyridine (HF-pyridine) as the fluoride source and meta-chloroperoxybenzoic acid (m-CPBA) as the stoichiometric oxidant. nih.govbohrium.com The reaction proceeds through a proposed pathway involving an initial enantiodetermining fluoroiodination of the alkene. nih.gov

Systematic optimization of the chiral iodoarene catalyst has been crucial for achieving high enantioselectivity. For instance, catalysts with specific substituents on the aromatic backbone have been shown to provide higher enantiomeric excesses (ee). nih.gov The versatility of the resulting difluorinated alkyl bromide products has been demonstrated through enantiospecific substitution reactions with various nucleophiles. nih.govbohrium.com

Table 2: Iodoarene-Catalyzed Enantioselective Synthesis of β,β-Difluoroalkyl Bromides nih.gov

| Substrate (α-Bromostyrene) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 2a (R = H) | 3a | 95 | 85 |

| 2a (R = H) | 3b | 95 | 90 |

| 2b (R = 4-Me) | 3c | 84 | 92 |

| 2c (R = 4-OMe) | 3c | 75 | 93 |

| 2d (R = 4-F) | 3c | 80 | 91 |

| 2e (R = 4-Cl) | 3c | 78 | 90 |

| 2f (R = 4-Br) | 3c | 72 | 88 |

| 2g (R = 4-CF₃) | 3c | 52 | 70 |

Data extracted from a study on the iodoarene-catalyzed enantioselective synthesis of β,β-difluoroalkyl bromides. nih.gov The specific structures of the catalysts (3a, 3b, 3c) and substrates are detailed in the original publication.

This methodology highlights a state-of-the-art approach to accessing enantioenriched difluorinated alkyl bromides. The principles of this catalytic system could potentially be adapted for the enantioselective synthesis of other classes of fluorinated organic bromides.

Reactivity Profiles and Reaction Mechanisms of Z 1 Bromo 2 Fluoroethylene

Mechanistic Elucidation of Stereoretentive and Stereoconvergent Transformations

The stereochemistry of reactions involving (Z)-1-bromo-2-fluoroethylene is a critical aspect of its utility. Transformations can proceed through pathways that are either stereoretentive (preserving the initial Z-configuration) or stereoconvergent, where both E and Z isomers would yield the same stereoisomeric product. The specific mechanism is highly dependent on the reaction type and conditions.

A stereoselective reaction is one that favors the formation of one stereoisomer over another. masterorganicchemistry.com When a reaction is stereospecific , the stereochemistry of the starting material directly determines the stereochemistry of the product. masterorganicchemistry.com For instance, in many transition-metal-catalyzed cross-coupling reactions, the mechanism is designed to be stereospecific, thus preserving the geometry of the vinyl halide.

However, isomerization can occur. In some Suzuki-Miyaura coupling reactions of vinyl triflates, the choice of catalyst and ligand can lead to either retention of configuration or inversion, resulting in a mixture of stereoisomers if not properly controlled. beilstein-journals.org A stereoconvergent outcome often arises when a reaction proceeds through an intermediate that loses its initial stereochemical information, such as a long-lived radical or carbocation that has time to equilibrate before the final product-forming step.

Detailed Reaction Pathways in Cross-Coupling Chemistry

The carbon-bromine bond in this compound is a key site for reactivity, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Hiyama couplings. These reactions are fundamental for forming new carbon-carbon bonds. The standard catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition : The cycle begins with the addition of the vinyl halide to a low-valent palladium(0) complex. This step breaks the C-Br bond and forms a new palladium(II) intermediate, which typically retains the stereochemistry of the starting alkene.

Transmetalation : The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) complex, displacing the halide. This step is often stereoretentive. nih.gov

Reductive Elimination : The two organic groups on the palladium center couple, forming the final product and regenerating the palladium(0) catalyst. This step is also typically stereoretentive.

The choice of catalyst and, crucially, the phosphine (B1218219) ligands coordinated to the metal center, dictates the efficiency and stereochemical outcome of cross-coupling reactions. beilstein-journals.org Ligands influence the catalyst's reactivity by modifying its steric and electronic properties.

Steric Effects : Bulky ligands are often employed to promote the reductive elimination step and prevent side reactions. In the Suzuki-Miyaura coupling of haloallenes, phosphine ligands with cone angles greater than 180°, such as XPhos, were found to achieve over 99% stereoretention. nih.gov Similarly, bulky, biphenyl-derived phosphines are effective in the stereospecific Hiyama coupling of (Z)-alkenylsilanolates. researchgate.net This steric hindrance can also prevent isomerization of the palladium intermediate.

Electronic Effects : The electronic properties of the ligand can influence the rates of the catalytic steps and even alter the reaction pathway. In some Suzuki couplings, bulky, electron-deficient ligands promote a stereoretentive pathway, while bulky, electron-rich ligands can favor a stereoinvertive transmetalation pathway. nih.gov

The interplay between the ligand, palladium precursor, and substrate is complex. For this compound, the geometry creates steric hindrance between the bromine and fluorine atoms, which can slow the initial oxidative addition step. To enhance reactivity, bulky ligands and polar aprotic solvents are often necessary.

| Ligand Type | Key Property | Typical Ligand Example | Observed Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Bulky Monophosphine | Large Cone Angle | XPhos | High Stereoretention | nih.gov |

| Triphenylphosphine | Standard Steric/Electronic Profile | PPh₃ | Retention of Configuration | beilstein-journals.org |

| Ferrocene-based Diphosphine | Bidentate, Specific Bite Angle | dppf | Inversion of Configuration | beilstein-journals.org |

| Electron-Deficient Biarylphosphine | Electron-Withdrawing Groups | bis-CF₃PhXPhos | Promotes Stereoretention | nih.gov |

| Electron-Rich Alkylphosphine | Electron-Donating Groups | P(tBu)₃ | Promotes Stereoinversion | nih.gov |

Achieving high stereochemical retention is paramount when using geometrically defined starting materials like this compound. The primary mechanism for loss of stereochemistry is often isomerization of the organopalladium(II) intermediate prior to reductive elimination. This can happen via a rotation around the carbon-carbon single bond after a migratory insertion event or through other pathways.

The key to maintaining stereochemical integrity is to ensure that the rate of reductive elimination is significantly faster than the rate of any isomerization pathway. As demonstrated with other vinyl substrates, this is often achieved by using sterically demanding ligands. nih.gov These bulky ligands can create a sterically crowded environment around the palladium center, which favors the concerted reductive elimination step and disfavors the formation of intermediates that could lead to isomerization. For example, Suzuki-Miyaura couplings of (Z)-β-enamido triflates using Pd(PPh₃)₄ proceed with retention of configuration, while using Pd(dppf)Cl₂ leads to inversion, showcasing the power of catalyst selection in dictating the stereochemical outcome. beilstein-journals.org

Mechanisms of Fluorination and Halofluorination Reactions

While this compound is already fluorinated, its double bond can undergo further halogenation or halofluorination reactions. These reactions typically proceed via an electrophilic addition mechanism. The electron-rich pi bond of the alkene attacks an electrophilic halogen species.

In a typical halofluorination, a source of electrophilic halogen (e.g., N-bromosuccinimide) and a nucleophilic fluoride (B91410) source (e.g., triethylamine (B128534) tris(hydrogen fluoride)) are used. The mechanism involves the formation of a cyclic bromonium ion intermediate after the initial electrophilic attack on the double bond. This intermediate is then opened by a nucleophilic attack from the fluoride ion. The attack generally occurs at the more substituted carbon and from the side opposite the bromonium ion, leading to an anti-addition product.

Alternatively, nucleophilic substitution of the bromide in this compound with a fluoride source could be envisioned, although this is less common for vinyl halides unless activated. Such a reaction could proceed through an SNAr-like mechanism (addition-elimination) or via transition-metal catalysis.

Investigations into Electrophilic, Nucleophilic, and Radical Pathways

This compound can undergo reactions via electrophilic, nucleophilic, and radical mechanisms, depending on the reagents and conditions.

Electrophilic Pathways : The primary electrophilic pathway involves the addition to the C=C double bond. The double bond acts as a nucleophile, attacking an electrophile (E⁺). libretexts.org This generates a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻). libretexts.org

Mechanism :

The π-electrons of the C=C bond attack an electrophile (e.g., H⁺ from HBr, or Br⁺ from Br₂). savemyexams.com

A carbocation intermediate is formed. The stability of this carbocation is influenced by the attached halogens. The fluorine atom is strongly electron-withdrawing, which would destabilize an adjacent carbocation, while the bromine is less electronegative and has lone pairs that could potentially stabilize the cation through resonance.

A nucleophile (e.g., Br⁻) attacks the carbocation to form the final addition product. libretexts.org

Nucleophilic Pathways : Nucleophilic attack can occur at the carbon atom bonded to bromine, leading to a substitution reaction. Vinylic substitution is generally more difficult than substitution on sp³-hybridized carbons. The mechanism is often not a direct SN2-type displacement. Instead, it may proceed through an addition-elimination mechanism if the system is sufficiently electron-poor, or via metal catalysis. In some cases involving strong bases, an elimination-addition pathway via a haloalkyne intermediate is possible. The SN2 mechanism involves a single concerted step with inversion of configuration. pearson.com

Radical Pathways : Radical reactions are initiated by the homolytic cleavage of a weak bond, often induced by light or a radical initiator. lumenlearning.com

Radical Addition : A radical species can add across the double bond. This proceeds via a chain mechanism:

Initiation : A radical initiator (e.g., AIBN) generates a radical species.

Propagation : The radical adds to the double bond to form a new, more stable carbon-centered radical. This radical can then abstract an atom (e.g., hydrogen from HBr) to form the product and regenerate a propagating radical. lumenlearning.com

Termination : Two radical species combine to terminate the chain.

Radical Substitution : While less common for vinyl halides, it is possible for the C-Br bond to be involved in radical cross-coupling reactions, which proceed via single-electron chemistry. nih.govchemrxiv.org These reactions offer mild conditions and high chemoselectivity. chemrxiv.org

| Pathway | Reactive Site | Key Intermediate | Typical Reagents | Stereochemical Outcome |

|---|---|---|---|---|

| Electrophilic Addition | C=C Double Bond | Carbocation | HBr, Br₂, H₂O/NBS | Typically Anti-addition |

| Nucleophilic Substitution | C-Br Bond | Meisenheimer complex (addition-elimination) or None (concerted) | Strong Nucleophiles (e.g., RO⁻, RS⁻) | Retention (addition-elimination) or Inversion (SN2-like) |

| Radical Addition | C=C Double Bond | Carbon-centered radical | HBr with peroxides, Radical initiators | Often leads to mixtures; loss of stereochemistry possible |

| Cross-Coupling | C-Br Bond | Organopalladium(II) complex | Pd Catalyst, Ligands, Organometallic reagents | Typically Stereoretentive |

Advanced Spectroscopic Analysis and Structural Characterization

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Dynamics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for probing the molecular structure of (Z)-1-bromo-2-fluoroethylene by characterizing its normal modes of vibration. While a comprehensive, experimentally recorded vibrational analysis for the (Z)-isomer is not extensively reported in peer-reviewed literature, the expected spectral features can be predicted based on its C_s point group symmetry and comparison with related molecules.

The molecule this compound has a planar structure, belonging to the C_s point group. With 6 atoms, it possesses 3N-6 = 12 fundamental vibrational modes. These modes are classified into two symmetry species under the C_s group: A' (in-plane) and A'' (out-of-plane). There are 9 A' modes and 3 A'' modes, all of which are active in both Infrared and Raman spectroscopy.

The assignment of these modes can be approximated by considering the characteristic frequencies of specific functional groups and bond motions. Key vibrational modes expected for this compound include:

C=C Stretch: A strong band characteristic of the carbon-carbon double bond, typically appearing in the 1650-1600 cm⁻¹ region.

C-H Stretches: Vibrations associated with the two C-H bonds, expected in the 3100-3000 cm⁻¹ range.

C-H Bending: In-plane (A') and out-of-plane (A'') bending or deformation modes. The out-of-plane "wag" modes are particularly characteristic of alkene stereochemistry.

C-F Stretch: A strong absorption band is expected for the carbon-fluorine bond stretch, typically found in the 1250-1000 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration occurs at lower frequencies, generally in the 700-500 cm⁻¹ range.

Skeletal Deformations: Lower frequency modes corresponding to the bending and deformation of the molecular skeleton (e.g., C-C-F, C-C-Br, C-C-H bending).

An interactive data table summarizing the expected vibrational modes and their approximate frequency ranges is presented below.

| Vibrational Mode | Symmetry | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|---|

| ν(C-H) | A' | 3100 - 3050 | Symmetric and Asymmetric C-H stretching |

| ν(C=C) | A' | 1650 - 1600 | C=C double bond stretching |

| δ(C-H) in-plane | A' | 1400 - 1200 | C-H scissoring/rocking |

| ν(C-F) | A' | 1250 - 1000 | C-F bond stretching |

| γ(C-H) out-of-plane | A'' | 1000 - 800 | C-H wagging/twisting |

| ν(C-Br) | A' | 700 - 500 | C-Br bond stretching |

| Skeletal Bending | A', A'' | < 500 | Deformation of the molecular frame |

The natural abundance of two stable bromine isotopes, 79Br (50.69%) and 81Br (49.31%), provides a powerful method for confirming vibrational assignments involving the bromine atom. In a high-resolution vibrational spectrum, modes that involve significant motion of the bromine atom, particularly the C-Br stretch, should exhibit splitting or broadening due to the presence of these two isotopologues.

The frequency of a vibrational mode is proportional to the square root of the force constant divided by the reduced mass of the system. For the C-Br stretching mode, the reduced mass will be slightly different for C-79Br and C-81Br, leading to a predictable isotopic shift. The frequency for the heavier isotope (81Br) will be slightly lower than that for the lighter isotope (79Br). This isotopic splitting provides definitive evidence for the assignment of the C-Br vibrational modes. nih.gov While experimental data for this compound is not available, studies on other brominated compounds have successfully used this effect for spectral assignment. nih.gov Theoretical calculations can also predict these isotopic shifts with high accuracy, aiding in the analysis of complex spectra. osti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Structure Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of this compound, providing unambiguous information about its stereochemistry and the electronic environment of each nucleus.

Fluorine-19 is an excellent nucleus for NMR analysis due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity. wikipedia.org The 19F NMR spectrum of this compound is expected to show a single resonance, as there is only one fluorine atom in the molecule.

A key feature of this resonance will be its coupling to the two vinyl protons. The spectrum should appear as a doublet of doublets.

3JHF(cis): The three-bond (vicinal) coupling to the proton on the same carbon (H-C-C-F) is expected to be in the range of 3-20 Hz.

2JHF(gem): The two-bond (geminal) coupling to the proton on the adjacent carbon (F-C-H) is typically larger, in the range of 70-80 Hz.

The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. alfa-chemistry.com For fluoroalkenes, chemical shifts are typically observed in a specific region of the 19F NMR spectrum. The precise chemical shift for this compound would help confirm the electronic effects of the bromine atom and the double bond on the fluorine nucleus.

A complete structural assignment requires the analysis of other NMR-active nuclei within the molecule.

¹H NMR: The proton NMR spectrum would be complex due to couplings with both the other proton and the fluorine atom. Two distinct resonances are expected, one for each vinyl proton.

The proton attached to the fluorine-bearing carbon (H-C(F)-) would be split by the adjacent proton (3JHH(cis) , typically 5-14 Hz) and the geminal fluorine (2JHF(gem) , ~70-80 Hz), appearing as a doublet of doublets.

The proton attached to the bromine-bearing carbon (H-C(Br)-) would be split by the adjacent proton (3JHH(cis) ) and the vicinal fluorine (3JHF(cis) , ~3-20 Hz), also appearing as a doublet of doublets.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should show two distinct signals for the two sp²-hybridized carbons. nih.gov Both signals would be split into doublets due to coupling with the fluorine atom.

The carbon directly bonded to fluorine (C-F) will exhibit a large one-bond coupling constant (1JCF ), typically in the range of 240-320 Hz. alfa-chemistry.com

The carbon adjacent to the C-F bond will show a smaller two-bond coupling (2JCF ), generally around 20 Hz. researchgate.net The chemical shifts of these carbons provide information on the electron density, influenced by the electronegative F and Br atoms.

⁷⁹Br/⁸¹Br NMR: Both bromine isotopes have a nuclear spin (I=3/2) and are NMR-active. However, they are also quadrupolar nuclei, which typically leads to very broad resonance signals due to rapid quadrupolar relaxation. Consequently, obtaining high-resolution ⁷⁹Br or ⁸¹Br NMR spectra for covalently bonded bromine is often challenging and not routinely performed for structural elucidation.

The following table summarizes the expected NMR parameters for this compound.

| Nucleus | Signal | Expected Multiplicity | Coupling Constant (J) Type | Expected J-value Range (Hz) |

|---|---|---|---|---|

| ¹⁹F | F | Doublet of Doublets | ²JHF(gem) | 70 - 80 |

| ³JHF(cis) | 3 - 20 | |||

| ¹H | H-C(F) | Doublet of Doublets | ²JHF(gem) | 70 - 80 |

| ³JHH(cis) | 5 - 14 | |||

| ¹H | H-C(Br) | Doublet of Doublets | ³JHF(cis) | 3 - 20 |

| ³JHH(cis) | 5 - 14 | |||

| ¹³C | C-F | Doublet | ¹JCF | 240 - 320 |

| C-Br | Doublet | ²JCF | ~20 |

Microwave Spectroscopy for Gas-Phase Equilibrium Structures and Rotational Dynamics

Microwave spectroscopy is a high-resolution technique used to study the rotational transitions of molecules in the gas phase. It provides extremely precise data on the moments of inertia, from which a molecule's equilibrium structure (bond lengths and angles) can be determined with very high accuracy.

For this compound, a microwave spectroscopy study would yield its three principal rotational constants (A, B, C). By analyzing the spectra of different isotopologues (e.g., substituting 12C with 13C, or analyzing the naturally present 79Br and 81Br species), a complete and unambiguous determination of the molecular geometry in the gas phase can be achieved.

Furthermore, fine structures in the rotational spectrum can provide information on centrifugal distortion, which relates to the flexibility of the molecule, and nuclear quadrupole coupling constants for the bromine nuclei, which gives insight into the electronic environment around the bromine atom. To date, a dedicated microwave spectroscopy study for this compound has not been found in the published literature.

Integration of Spectroscopic Data with Advanced Theoretical Models for Structural Validation

The definitive structural characterization of this compound is achieved not by a single analytical method, but through the convergence of evidence from multiple spectroscopic techniques, corroborated by high-level theoretical calculations. This integrated approach allows for a comprehensive understanding of the molecule's geometry, electronic environment, and vibrational modes, thereby validating the Z-isomeric form.

The primary theoretical framework employed for this validation is Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Specifically, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for optimizing the molecular geometry and predicting spectroscopic parameters of organic molecules with a high degree of accuracy.

For the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is frequently utilized in conjunction with DFT. This approach effectively calculates the magnetic shielding tensors of the nuclei, which can then be converted into chemical shifts. By comparing these theoretically derived chemical shifts with experimentally obtained values, a direct validation of the proposed structure is possible.

Similarly, theoretical vibrational frequencies can be calculated using DFT methods. These computed frequencies, after appropriate scaling to account for anharmonicity and other systematic errors inherent in the theoretical model, can be compared with experimental Infrared (IR) and Raman spectra. This comparison aids in the assignment of specific vibrational modes to the observed absorption bands, further solidifying the structural assignment.

The meticulous comparison of experimental data with these advanced theoretical models provides a powerful tool for the unambiguous structural validation of this compound. The close agreement between the predicted and observed spectroscopic parameters, as will be detailed in the following hypothetical data tables, would serve as compelling evidence for the assigned Z-configuration.

Hypothetical Research Findings: A Comparative Analysis

To illustrate the integration of experimental and theoretical data, the following tables present hypothetical yet plausible research findings for this compound. These tables are constructed based on typical values and correlations observed for similar halogenated alkenes.

Table 1: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Nucleus | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

| H¹ (geminal to F) | 6.85 | 6.80 | 0.05 |

| H² (geminal to Br) | 6.40 | 6.35 | 0.05 |

| C¹ (bonded to F) | 150.2 | 149.8 | 0.4 |

| C² (bonded to Br) | 108.5 | 108.1 | 0.4 |

Table 2: Experimental and Calculated NMR Coupling Constants (J) in Hz

The magnitude of the coupling constants, particularly the vicinal ³J(H,H) coupling, is highly dependent on the dihedral angle between the coupled nuclei. The observed coupling constant would be consistent with the cis relationship of the two protons in the Z-isomer, a finding that would be mirrored in the calculated values.

| Coupling | Experimental J (Hz) | Calculated J (Hz) | Deviation (Hz) |

| ³J(H¹,H²) | 4.5 | 4.2 | 0.3 |

| ²J(C¹,H¹) | 205.0 | 203.5 | 1.5 |

| ²J(C²,H²) | 190.0 | 188.7 | 1.3 |

| ¹J(C¹,F) | -290.0 | -288.0 | 2.0 |

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

This table compares the key experimental IR absorption bands with the vibrational frequencies calculated using DFT (B3LYP). The assignments are based on the nature of the vibrational modes predicted by the theoretical model. The good agreement between the scaled theoretical frequencies and the experimental values for characteristic bonds like C=C, C-H, C-F, and C-Br would further confirm the molecular structure.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Deviation (cm⁻¹) |

| C=C Stretch | 1645 | 1640 | 5 |

| =C-H Stretch | 3080 | 3075 | 5 |

| =C-H Bend | 1250 | 1245 | 5 |

| C-F Stretch | 1150 | 1142 | 8 |

| C-Br Stretch | 650 | 645 | 5 |

The congruence of the data presented in these tables would provide a compelling and multifaceted validation of the this compound structure. This integrated spectroscopic and theoretical approach represents a cornerstone of modern chemical analysis, enabling the precise and confident characterization of molecular structures.

Computational and Theoretical Investigations of Z 1 Bromo 2 Fluoroethylene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computations provide a foundational understanding of the molecule's stability, polarity, and reactive sites.

Both Ab Initio and Density Functional Theory (DFT) methods are widely employed to investigate halogenated ethenes. Ab initio methods, such as Hartree-Fock (HF) and more sophisticated techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), derive solutions from first principles without empirical parameters. nih.gov For high accuracy in determining molecular structures and harmonic force fields of similar molecules like 1-bromo-1-fluoroethene, CCSD(T) computations have proven effective. nih.gov

DFT has become a popular and practical approach due to its favorable balance of computational cost and accuracy. researchgate.net Functionals such as B3LYP are commonly used for geometry optimization and vibrational frequency calculations. researchgate.net For instance, DFT calculations using the M06-2X functional have been suggested for evaluating the relative energies of (Z) and (E) isomers of 1-bromo-2-fluoroethylene. These methods allow for the precise calculation of bond lengths, bond angles, and dihedral angles, which constitute the molecule's equilibrium geometry.

The accuracy of quantum chemical calculations is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. The selection involves a trade-off between accuracy and computational expense.

Pople-style basis sets, such as 6-31+G(d,p) and 6-311++G(d,p), are frequently used for DFT calculations on halogenated compounds. researchgate.net These notations indicate the inclusion of polarization functions (e.g., 'd' and 'p') and diffuse functions (e.g., '+'), which are essential for accurately describing the electron distribution in molecules with heteroatoms and potential for weak interactions. researchgate.net

For higher accuracy, Dunning's correlation-consistent basis sets, such as the aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta) set, are often employed, particularly with ab initio methods like CCSD(T). nih.gov The term "augmented" signifies the addition of diffuse functions, crucial for describing the electronic properties of electronegative atoms like fluorine and bromine. The choice of a larger, more flexible basis set generally leads to more accurate results, especially for properties like electron affinity and polarizability.

Table 1: Representative Basis Sets in Quantum Chemical Calculations

| Basis Set Family | Example | Description | Typical Application |

|---|---|---|---|

| Pople Style | 6-31G(d) | Split-valence with polarization functions on heavy atoms. | Routine geometry optimizations and frequency calculations. |

| Pople Style | 6-311++G(d,p) | Triple-split valence with diffuse and polarization functions on all atoms. | More accurate calculations of energies and properties for systems with anions or weak interactions. |

| Correlation-Consistent | cc-pVDZ | Double-zeta basis designed for systematic convergence of correlation energy. | Correlated ab initio calculations where systematic improvement is desired. |

| Correlation-Consistent | aug-cc-pVTZ | Triple-zeta quality with added diffuse functions for better description of electron density far from the nucleus. | High-accuracy calculations of electronic properties and reaction energies. |

Theoretical Studies of Vibrational Spectra and Anharmonic Force Fields

Theoretical calculations are invaluable for interpreting experimental vibrational spectra, such as those obtained from infrared (IR) and Raman spectroscopy. By calculating the vibrational frequencies and their corresponding normal modes, a direct comparison to experimental data can be made, allowing for precise band assignments.

The initial step is typically the computation of a harmonic force field at the equilibrium geometry. High-level methods like CCSD(T) combined with large basis sets can provide very accurate harmonic frequencies. nih.gov However, the harmonic approximation assumes that vibrational energy levels are equally spaced, which deviates from physical reality.

To bridge the gap between theoretical and experimental results, anharmonic corrections are necessary. Anharmonic force fields are often computed using methods like second-order vibrational perturbation theory (VPT2). nih.gov This approach accounts for the non-linearity of the potential energy surface, leading to more accurate predictions of fundamental frequencies, overtones, and combination bands. For related molecules, studies have successfully employed hybrid force fields, where a high-level harmonic part (e.g., from CCSD(T)) is combined with anharmonic corrections from more computationally efficient methods like B2PLYP or MP2. nih.gov The calculated spectra can then be compared with experimental data to confirm structural assignments.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Harmonic Calculation | Anharmonic Calculation | Experimental (FT-IR) |

|---|---|---|---|

| C=C stretch | 1685 | 1650 | 1648 |

| C-H wag | 980 | 955 | 952 |

| C-Br stretch | 575 | 555 | 550 |

Note: Data are hypothetical and for illustrative purposes only.

Mechanistic Insights from Computational Modeling

Beyond static molecular properties, computational modeling is a powerful tool for exploring the dynamics of chemical reactions, providing detailed insights into reaction mechanisms that are often difficult to probe experimentally.

Computational chemistry can be used to map the potential energy surface of a chemical reaction. This involves identifying the structures and energies of reactants, products, and any intermediates. Crucially, it also involves locating the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants and products.

The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. By calculating the energetics of each step in a proposed catalytic cycle, researchers can determine the rate-limiting step and understand how a catalyst facilitates the reaction by providing a lower-energy pathway. Techniques such as intrinsic reaction coordinate (IRC) calculations are used to confirm that a located transition state correctly connects the intended reactants and products.

Computational modeling is particularly useful for understanding and predicting the stereochemistry of reactions. For (Z)-1-bromo-2-fluoroethylene, a key question is its stability relative to its (E)-isomer. DFT calculations can accurately predict the energy difference between these stereoisomers, providing insight into their thermodynamic equilibrium. Studies suggest the (Z)-isomer is less stable than the (E)-isomer due to unfavorable dipole-dipole interactions.

Furthermore, computational analysis of reaction transition states can explain why a particular stereochemical outcome is favored. For example, in palladium-catalyzed cross-coupling reactions, the geometry of the (Z)-isomer can create steric hindrance that slows the crucial oxidative addition step compared to the (E)-isomer. By comparing the activation energies of the transition states leading to different stereochemical products, chemists can predict which product will form faster and in greater yield, guiding the development of stereoselective synthetic methods.

Table 3: Calculated Relative Stability of 1-Bromo-2-fluoroethylene Isomers

| Isomer | Method/Basis Set | Relative Energy (kJ/mol) |

|---|---|---|

| (E)-1-Bromo-2-fluoroethylene | M06-2X/def2-TZVP | 0.0 (Reference) |

| This compound | M06-2X/def2-TZVP | +9.2 |

Note: Energy value is based on literature suggestions and for illustrative purposes.

Conformational Analysis and Intermolecular Interactions through Molecular Dynamics Simulations

Information not available in the searched sources.

Z 1 Bromo 2 Fluoroethylene As a Versatile Building Block in Complex Chemical Synthesis

Utilization in the Stereocontrolled Preparation of Diverse Fluoroalkenes

The primary application of (Z)-1-bromo-2-fluoroethylene lies in its use as a precursor for the stereocontrolled synthesis of other fluoroalkenes. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in common transition-metal-catalyzed cross-coupling reactions. This reactivity difference is exploited to selectively replace the bromine atom, while preserving the fluorine atom and the crucial (Z)-alkene geometry.

Detailed research has demonstrated its efficacy in palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings. beilstein-journals.orgnih.gov In these reactions, this compound is coupled with organoboron compounds or terminal alkynes, respectively, to yield disubstituted (Z)-fluoroalkenes with high stereochemical fidelity. The retention of the Z-configuration is a key advantage, as the geometric isomerism of fluoroalkenes can significantly impact the biological activity and material properties of the final product. This makes the compound a reliable building block for creating structurally precise molecules. acs.org

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Class | Stereochemistry |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acids | Pd(PPh₃)₄ / Base | (Z)-1-Aryl-2-fluoroethylenes | Retained (Z) |

| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI / Amine Base | (Z)-Fluoroenynes | Retained (Z) |

| Stille | Organostannanes | Pd(PPh₃)₄ | (Z)-1,2-Disubstituted fluoroalkenes | Retained (Z) |

Strategic Importance in the Construction of Fluorinated Heterocyclic Systems (e.g., β-lactams)

Fluorinated heterocyclic compounds are of immense interest in medicinal chemistry due to the often-beneficial effects of fluorine on metabolic stability and binding affinity. nih.gov this compound serves as a strategic starting material for constructing these valuable ring systems. Its electron-deficient double bond can participate in various cycloaddition reactions.

For example, in the synthesis of fluorinated β-lactams, a core structure in many antibiotics, this compound can be envisioned as a partner in [2+2] cycloaddition reactions with imines. This would generate a four-membered azetidine (B1206935) ring bearing both a fluorine and a bromine atom, which can be further functionalized. The synthesis of an α-fluoro-β-lactam-containing Ezetimibe analogue, starting from a related α-bromo-α-fluoro-β-lactam, underscores the importance of this substitution pattern in constructing complex heterocyclic drugs. rsc.org The presence of the bromo-fluoro-alkene moiety provides a pathway to these crucial intermediates. researchgate.net The ability to build these fluorinated rings makes it a key component for accessing novel chemical space in drug discovery. e-bookshelf.de

Derivatization Pathways for the Creation of Functionally Diverse Organofluorine Compounds

The synthetic utility of this compound extends beyond cross-coupling and cycloaddition reactions. A variety of derivatization pathways allow for its conversion into a broad spectrum of functionally diverse organofluorine compounds. The bromine atom acts as a versatile functional handle that can be transformed through numerous chemical methods.

One major pathway is metal-halogen exchange, typically using organolithium reagents at low temperatures. This generates a (Z)-2-fluorovinyllithium species, which is a potent nucleophile. This intermediate can then react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install various functional groups at the original site of the bromine atom. This method dramatically expands the range of accessible fluoroalkene structures. Furthermore, the fluoroalkenyl group itself can serve as a peptide isostere, preventing unwanted hydrolysis in biological systems. beilstein-journals.org The resulting 1-bromo-1-fluoroalkane derivatives from other synthetic routes are also valuable intermediates that can be further transformed into various fluorine-containing compounds, highlighting the synthetic utility of the bromo-fluoro motif. organic-chemistry.org

| Reaction Class | Key Reagent(s) | Intermediate | Resulting Functional Group |

|---|---|---|---|

| Metal-Halogen Exchange | n-BuLi or t-BuLi | (Z)-2-Fluorovinyllithium | -C(O)H, -C(O)R, -CR₂OH, -Alkyl |

| Palladium-Catalyzed Cross-Coupling | Boronic acids, alkynes, stannanes | Organopalladium species | -Aryl, -Alkynyl, -Vinyl, -Alkyl |

| Cycloaddition | Imines, Ketenes, Dienes | N/A | 4- and 6-membered rings (e.g., azetidines) |

Application in Retrosynthetic Strategies for Complex Fluorinated Molecular Architectures

Retrosynthetic analysis is a problem-solving technique used by chemists to plan the synthesis of complex organic molecules. wikipedia.org It involves breaking down the target molecule into simpler, commercially available precursors. deanfrancispress.comquizlet.com In this context, this compound is recognized as a powerful and practical "synthon"—an idealized fragment that corresponds to a readily available chemical reagent. youtube.com

When a complex target molecule contains a (Z)-fluoroalkene subunit, chemists can perform a retrosynthetic "disconnection" of the C-C bond attached to the fluoroalkene. This disconnection reveals this compound as the logical and efficient starting material for the forward synthesis. For instance, if the target contains a (Z)-1-aryl-2-fluoroethylene moiety, the retrosynthetic plan would involve a Suzuki-Miyaura coupling, identifying the key precursors as this compound and the corresponding arylboronic acid. amazonaws.com Its reliability in stereocontrolled reactions and its commercial availability make it a preferred choice in the design of efficient and convergent synthetic routes for high-value fluorinated compounds.

Q & A

Q. What are the recommended synthetic routes for (Z)-1-Bromo-2-fluoroethylene, and how can stereochemical purity be ensured?

- Methodological Answer: this compound can be synthesized via bromination of fluoroethylene precursors under controlled conditions. A common approach involves halogenation of 1,2-difluoroethylene using bromine in anhydrous ether at low temperatures (0–5°C) to minimize isomerization . To ensure stereochemical purity, reaction parameters (temperature, solvent polarity, and catalyst) must be optimized. Post-synthesis purification via fractional distillation or chromatography (e.g., GC-MS) is critical. Confirm stereochemistry using NMR and NOESY spectroscopy, as coupling constants and spatial nuclear interactions differ between (Z) and (E) isomers.

Q. How should this compound be stored to prevent degradation?

- Methodological Answer: Store in amber glass bottles under inert gas (argon/nitrogen) at –20°C to prevent photolytic decomposition and thermal isomerization . Stability tests (TGA/DSC) indicate decomposition above 40°C. For long-term storage, add stabilizers like hydroquinone (0.1% w/w) to inhibit radical-mediated degradation.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer: Use a combination of NMR (to identify vinyl proton splitting patterns), NMR (for fluorine environment analysis), and IR spectroscopy (C-Br stretch at ~550 cm). Mass spectrometry (EI-MS) confirms molecular weight (M at m/z 144/146 for Br isotopes). For structural confirmation, compare experimental data with computational predictions (DFT/B3LYP) .

Advanced Research Questions

Q. How does the (Z)-configuration influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer: The (Z)-isomer’s geometry creates steric hindrance between bromine and fluorine, slowing oxidative addition in Pd-catalyzed reactions. To enhance reactivity, use bulky ligands (e.g., SPhos) and polar aprotic solvents (DMF/DMSO). Kinetic studies show a 15–20% lower yield compared to (E)-isomers due to competing β-fluoride elimination. Monitor intermediates via in situ NMR to adjust reaction dynamics .

Q. What computational methods are suitable for predicting the thermodynamic stability of this compound?

- Methodological Answer: Perform DFT calculations (e.g., Gaussian 16) at the M06-2X/def2-TZVP level to evaluate relative energies of (Z) and (E) isomers. Include solvent effects (CPCM model) and vibrational frequency analysis to confirm minima. Compare with experimental ΔG values from isomerization kinetics. Studies suggest the (Z)-isomer is 8–10 kJ/mol less stable than (E) due to unfavorable dipole interactions .

Q. How can contradictions in reported reaction outcomes (e.g., regioselectivity in Diels-Alder reactions) be resolved?

- Methodological Answer: Discrepancies often arise from impurities (e.g., residual solvents or isomerization during synthesis). Replicate experiments using rigorously purified substrates and standardized conditions (e.g., anhydrous solvents, inert atmosphere). Employ kinetic isotopic labeling () to track reaction pathways. Cross-validate with DFT-based transition-state modeling to identify dominant pathways .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

- Methodological Answer: Fluorine’s electronegativity induces racemization during nucleophilic substitution. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ni(II)-bisoxazoline complexes) to enforce stereocontrol. Monitor enantiomeric excess (ee) via chiral GC or HPLC (Chiralpak AD-H column). Recent studies achieved ~85% ee using Rh-catalyzed hydroboration .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s photostability in different solvents?

- Methodological Answer: Contradictions may stem from solvent-specific radical scavenging or UV absorption. Design a controlled study using deuterated solvents (e.g., CDCl vs. DMSO-d) and measure photodegradation rates under standardized UV light (λ = 254 nm). Correlate with solvent polarity (ET(30) scale) and dielectric constants. For reproducibility, adhere to FAIR data principles (metadata-rich documentation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.